5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one
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Overview
Description
5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one is a chemical compound belonging to the class of gamma butyrolactones. Gamma butyrolactones are characterized by a five-membered ring structure containing four carbon atoms and one oxygen atom, with a ketone group adjacent to the oxygen atom . This compound is naturally found in the bacterium Streptomyces griseoviridis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one typically involves the reaction of gamma-butyrolactone with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Gamma-butyrolactone (GBL): A structurally similar compound with a five-membered lactone ring.
Delta-valerolactone: Another lactone with a six-membered ring structure.
Beta-propiolactone: A lactone with a three-membered ring structure.
Uniqueness
5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one is unique due to its specific substitution pattern and the presence of a hydroxybutenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
183073-22-5 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-(1-hydroxybut-2-enyl)oxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-2-3-6(9)7-4-5-8(10)11-7/h2-3,6-7,9H,4-5H2,1H3 |
InChI Key |
HSLUVDZLTGWSDM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C1CCC(=O)O1)O |
Origin of Product |
United States |
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